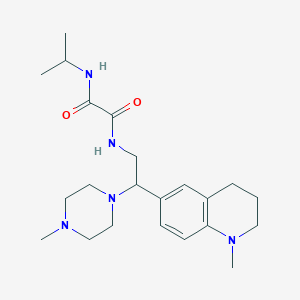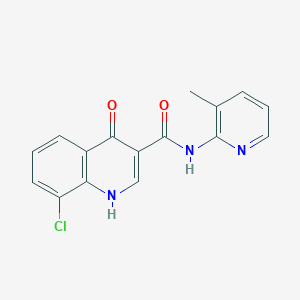![molecular formula C20H14ClF3N6O3 B2496705 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 872594-35-9](/img/structure/B2496705.png)
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazolopyrimidines involves multi-step reactions starting from arylamidines to yield pyrimidinones, followed by transformation into chloropyrimidines, and eventually cyclization to form triazolopyrimidines. These compounds, including variations like triazolo[1,5-c]pyrimidines, have been explored for their mediator release inhibition properties, indicative of potential antiasthma capabilities (Medwid et al., 1990).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as X-ray single crystal diffraction, providing insights into geometrical parameters and intermolecular contacts. These studies contribute to understanding the spatial arrangement and potential interaction sites of triazolopyrimidines (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a broad spectrum of derivatives with diverse biological activities. For instance, their reactions with chlorocarboxylic acid chlorides at low temperatures yield amides through acylation of the amino group, demonstrating the compounds' reactivity and potential for further modification (Chernyshev et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in various solvents and conditions. These properties are determined by the compound's molecular structure and significantly influence its application in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming derivatives, are essential for exploring the compound's utility in chemical synthesis and pharmaceutical development. The ability to undergo selective alkylation, as demonstrated in related compounds, highlights the versatility and potential for creating novel molecules with desired biological activities (Islam et al., 2008).
科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
Compounds with similar triazolopyrimidinyl and acetamide groups have been synthesized for various medicinal chemistry applications. For instance, triazolo[1,5-c]pyrimidines have been studied as potential antiasthma agents due to their activity as mediator release inhibitors in the human basophil histamine release assay (Medwid et al., 1990). Additionally, novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography, highlighting their importance in diagnostic research (Dollé et al., 2008).
Antitumor Activity
The triazolopyrimidine core has also been identified in compounds with antitumor activities. For example, TTI-237, a microtubule-active compound with a novel structure, has demonstrated in vivo antitumor activity in various human cancer xenograft models (Beyer et al., 2008). This highlights the potential therapeutic applications of triazolopyrimidine derivatives in cancer treatment.
Antimicrobial Activity
Research on pyrimidine derivatives has also revealed their antimicrobial properties. Synthesized pyrimidine-triazole derivatives have been investigated for their antimicrobial activity against selected bacterial and fungal strains, showcasing their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Synthesis of Novel Derivatives
The chemical synthesis of novel derivatives containing the triazolopyrimidine scaffold is of interest for developing new therapeutic agents. For instance, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines via Suzuki coupling has been explored for their anticancer and antimicrobial activities (Kumar et al., 2019).
特性
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N6O3/c1-11-2-5-13(8-15(11)21)30-18-17(27-28-30)19(32)29(10-25-18)9-16(31)26-12-3-6-14(7-4-12)33-20(22,23)24/h2-8,10H,9H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFSRAIWRPIDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

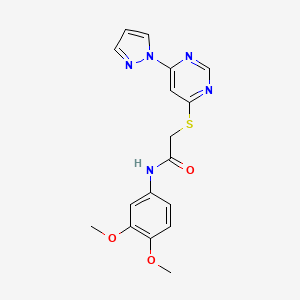
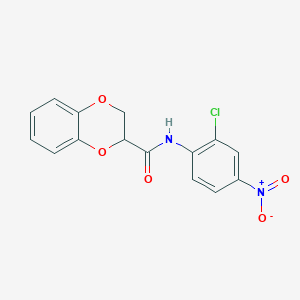
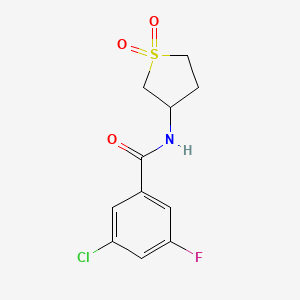
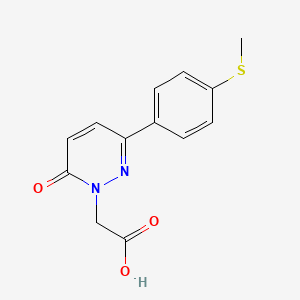
![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)
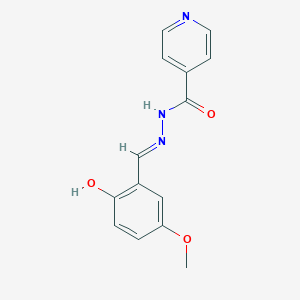
![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)
